molecular formula C27H26FNO4 B138802 (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide CAS No. 182227-24-3

(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide

Numéro de catalogue: B138802
Numéro CAS: 182227-24-3
Poids moléculaire: 447.5 g/mol
Clé InChI: BEDDNSKYSRIEEJ-VWLOTQADSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide is a useful research compound. Its molecular formula is C27H26FNO4 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide, known by its CAS number 182227-24-3, is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and other biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H26FNO4
  • Molecular Weight : 447.5 g/mol
  • SMILES Notation : OC@@HC3(CCC(=O)CC3)C(=O)Nc4ccc(F)cc4

The compound exhibits biological activity primarily through its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to induce apoptosis in cancer cells by altering gene expression and promoting cell cycle arrest. The specific interactions of this compound with HDAC enzymes have not been fully elucidated but are suggested to be similar to those observed with other hydroxamic acid derivatives.

In Vitro Studies

In vitro assays have demonstrated that this compound has notable cytotoxic effects on various cancer cell lines. It has shown:

  • IC50 Values : The compound exhibits IC50 values in the low micromolar range against several tumor cell lines, indicating potent antiproliferative properties.
  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Cell cycle arrest at the G1/S phase transition.

In Vivo Studies

Preclinical studies involving murine models have provided insights into the compound's efficacy:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor growth inhibition compared to control groups.
  • Dose-Response Relationships : Studies indicate a clear dose-dependent response, with higher doses leading to greater tumor regression.

Case Studies

Several studies have highlighted the effectiveness of this compound in specific contexts:

  • Study on LNCaP Prostate Cancer Cells :
    • The compound was tested for its ability to inhibit proliferation and induce apoptosis in LNCaP cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM over 48 hours.
    • Mechanistic studies showed increased levels of cleaved PARP and caspase-3, markers indicative of apoptosis.
  • Evaluation in Breast Cancer Models :
    • In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in reduced migration and invasion capabilities, suggesting potential anti-metastatic properties.

Data Summary Table

Parameter Value/Observation
Molecular FormulaC27H26FNO4
Molecular Weight447.5 g/mol
IC50 (LNCaP Cells)~5 µM
Apoptosis InductionIncreased cleaved PARP and caspase-3
Tumor Growth Inhibition (Xenograft)Significant regression observed

Applications De Recherche Scientifique

Physical Properties

The compound is typically available in a neat form and is categorized as a controlled product, indicating that specific regulations may apply to its handling and usage in research settings .

Medicinal Chemistry

  • Cholesterol Absorption Inhibition :
    • The compound has been identified as an intermediate in the synthesis of cholesterol absorption inhibitors. These inhibitors are crucial in managing hyperlipidemia and related cardiovascular diseases. The structural features of this compound may enhance its efficacy as a therapeutic agent against cholesterol absorption .
  • Proteomics Research :
    • (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide has been utilized in proteomics studies to explore protein interactions and functions. Its unique molecular structure allows for targeted modifications that can facilitate the study of specific protein targets in various biological pathways .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit promising pharmacological profiles. These include:

  • Anti-inflammatory Properties : Compounds with similar structures have shown potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound might inhibit tumor growth by interfering with cancer cell metabolism and proliferation.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Fluorination Reactions : Incorporating the fluorine atom into the phenyl ring to enhance biological activity.
  • Hydroxymethylation : Modifying the phenolic groups to improve solubility and bioavailability.

These synthetic strategies are critical for developing analogs with improved pharmacological properties.

Case Study 1: Cholesterol Absorption Inhibitors

In a recent study, researchers synthesized various analogs of this compound to evaluate their efficacy as cholesterol absorption inhibitors. The results indicated that certain modifications significantly enhanced their inhibitory effects on cholesterol uptake in vitro, suggesting potential for further development into therapeutic agents for hyperlipidemia management.

Case Study 2: Proteomic Applications

A proteomics study utilized this compound to investigate protein-ligand interactions within cellular models. The findings revealed that the compound effectively binds to specific proteins involved in metabolic pathways, supporting its role as a tool for studying protein functions and interactions in disease models.

Propriétés

IUPAC Name

N-(4-fluorophenyl)-1-[(S)-hydroxy-(4-phenylmethoxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FNO4/c28-21-8-10-22(11-9-21)29-26(32)27(16-14-23(30)15-17-27)25(31)20-6-12-24(13-7-20)33-18-19-4-2-1-3-5-19/h1-13,25,31H,14-18H2,(H,29,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDDNSKYSRIEEJ-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1=O)([C@H](C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444901
Record name (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182227-24-3
Record name (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.